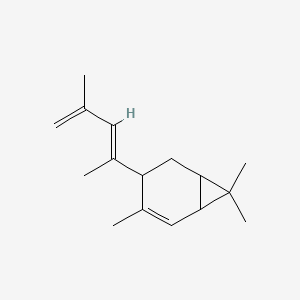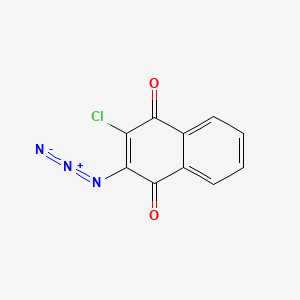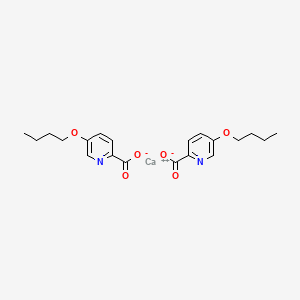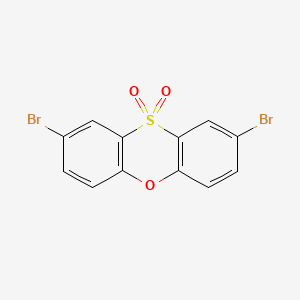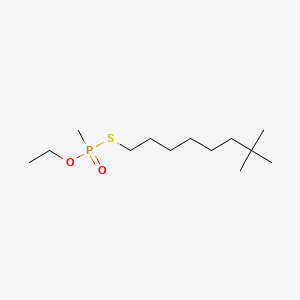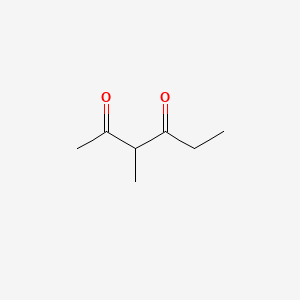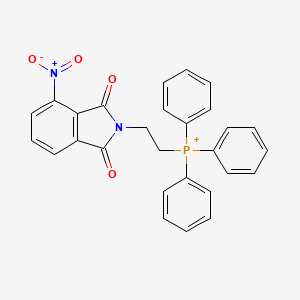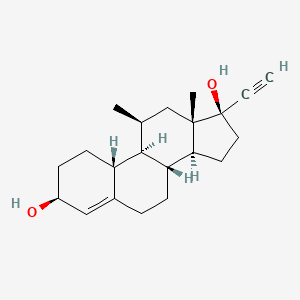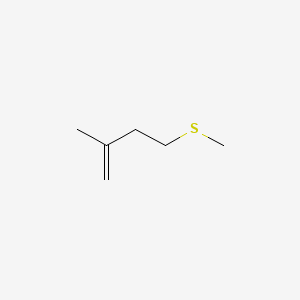
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with benzylamino and diethoxy groups The tetrachlorozinc(2-) anion balances the charge of the diazonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by reduction to form an amine. This amine is then diazotized to form the diazonium salt. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by diazotization under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or hydroxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or hydroxylated benzene derivatives.
Applications De Recherche Scientifique
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound’s derivatives may have potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates through diazonium coupling reactions. These intermediates can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzylamino)-3-chloro-1,4-benzoquinone
- 4-(benzylamino)-2-hydroxybenzoic acid
- 2-(benzylamino)-4-iodophenylamine
Uniqueness
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its combination of benzylamino and diethoxy substituents on the benzene ring, along with the diazonium group
Propriétés
Numéro CAS |
85750-36-3 |
|---|---|
Formule moléculaire |
C34H40Cl4N6O4Zn |
Poids moléculaire |
803.9 g/mol |
Nom IUPAC |
4-(benzylamino)-2,5-diethoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H20N3O2.4ClH.Zn/c2*1-3-21-16-11-15(20-18)17(22-4-2)10-14(16)19-12-13-8-6-5-7-9-13;;;;;/h2*5-11,19H,3-4,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
JGPAFURGSVRZPS-UHFFFAOYSA-J |
SMILES canonique |
CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


